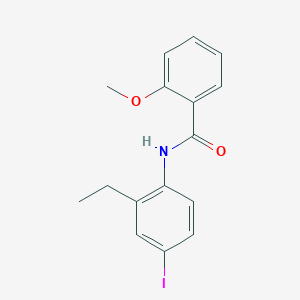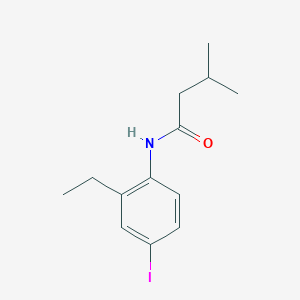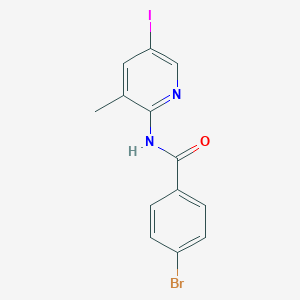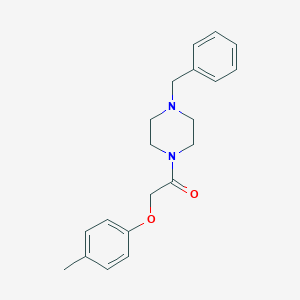
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate, also known as INH-NH-Bz, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a derivative of isoniazid, a first-line anti-tuberculosis drug. INH-NH-Bz has been found to exhibit potent anti-tubercular activity and has shown promising results in preclinical studies.
作用機序
The exact mechanism of action of 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate is not fully understood. However, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate has also been shown to inhibit the activity of enoyl-acyl carrier protein reductase, an enzyme involved in the fatty acid biosynthesis pathway.
Biochemical and Physiological Effects:
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate has been found to exhibit low toxicity and good pharmacokinetic properties. It is rapidly absorbed and distributed in the body, and it has a long half-life. 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate has also been shown to have good bioavailability and can penetrate the blood-brain barrier. In addition, 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate has been found to exhibit anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of other diseases.
実験室実験の利点と制限
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate has several advantages for lab experiments. It has a well-defined chemical structure and can be easily synthesized in large quantities. 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate also exhibits good solubility in water and organic solvents, which makes it suitable for in vitro and in vivo studies. However, 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate has some limitations for lab experiments. It is a relatively new compound, and its toxicity and side effects are not fully understood. Further studies are needed to determine the optimal dosage and administration route for 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate.
将来の方向性
There are several future directions for the research on 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate. One direction is to investigate the potential of 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate as a lead compound for the development of new anti-tuberculosis drugs. Another direction is to explore the anti-cancer and anti-inflammatory properties of 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate and its potential use in the treatment of other diseases. Further studies are also needed to determine the optimal dosage and administration route of 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate and to evaluate its toxicity and side effects in vivo.
合成法
The synthesis of 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate involves the condensation of isoniazid and 4-(carbohydrazono)phenyl benzoate in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to yield the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate has been extensively studied for its anti-tubercular activity. It has been found to exhibit potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate has also been shown to have a synergistic effect with other anti-tuberculosis drugs, such as rifampicin and ethambutol. In addition to its anti-tubercular activity, 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate has also been investigated for its anti-cancer, anti-inflammatory, and anti-bacterial properties.
特性
分子式 |
C20H15N3O3 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C20H15N3O3/c24-19(16-10-12-21-13-11-16)23-22-14-15-6-8-18(9-7-15)26-20(25)17-4-2-1-3-5-17/h1-14H,(H,23,24)/b22-14+ |
InChIキー |
XESXXGNCJARCOG-HYARGMPZSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3 |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3 |
正規SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B246259.png)




![4-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B246271.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide](/img/structure/B246272.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246273.png)





![3-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B246282.png)